molecular formula C13H15N3O B7499500 N-[(1-ethylpyrazol-4-yl)methyl]benzamide

N-[(1-ethylpyrazol-4-yl)methyl]benzamide

Cat. No. B7499500
M. Wt: 229.28 g/mol
InChI Key: XNDRELCITGBKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethylpyrazol-4-yl)methyl]benzamide, also known as EPM, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(1-ethylpyrazol-4-yl)methyl]benzamide has been shown to interact with proteins involved in cell growth and survival, as well as proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-[(1-ethylpyrazol-4-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects in cells and tissues. These effects include the modulation of cell signaling pathways, the inhibition of cell growth and proliferation, and the induction of cell death. N-[(1-ethylpyrazol-4-yl)methyl]benzamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1-ethylpyrazol-4-yl)methyl]benzamide in lab experiments is its versatility. N-[(1-ethylpyrazol-4-yl)methyl]benzamide can be used in a variety of assays and experiments, and its effects can be studied in different cell types and tissues. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals.
One limitation of using N-[(1-ethylpyrazol-4-yl)methyl]benzamide in lab experiments is its limited solubility in water, which can make it difficult to work with in some assays. Another limitation is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on N-[(1-ethylpyrazol-4-yl)methyl]benzamide. One direction is the development of new drugs based on the structure of N-[(1-ethylpyrazol-4-yl)methyl]benzamide, with improved efficacy and safety profiles. Another direction is the study of N-[(1-ethylpyrazol-4-yl)methyl]benzamide in animal models of neurodegenerative diseases, to further explore its neuroprotective properties. Additionally, the use of N-[(1-ethylpyrazol-4-yl)methyl]benzamide in combination with other drugs or therapies may be explored, to determine if it enhances their effectiveness.

Synthesis Methods

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]benzamide involves the reaction of 4-bromoacetophenone with ethyl pyrazole-4-carboxylate in the presence of a base, followed by reduction with sodium borohydride and subsequent reaction with benzoyl chloride. This method has been optimized and modified by researchers to improve the yield and purity of the final product.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]benzamide has been studied for its potential use in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(1-ethylpyrazol-4-yl)methyl]benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, N-[(1-ethylpyrazol-4-yl)methyl]benzamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In drug discovery, N-[(1-ethylpyrazol-4-yl)methyl]benzamide has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-16-10-11(9-15-16)8-14-13(17)12-6-4-3-5-7-12/h3-7,9-10H,2,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDRELCITGBKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.